molecular formula C23H25N3O2S B2553177 N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 421590-55-8

N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No. B2553177
M. Wt: 407.53
InChI Key: VTECBEVIXHLCGP-UHFFFAOYSA-N
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Description

The compound is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are used in a variety of applications, including as building blocks in pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups, including an indene ring, a quinazoline ring, and a carboxamide group. These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactivity

Quinazoline derivatives have been synthesized and studied for their chemical reactivities and potential applications in creating novel compounds with significant biological activities. For instance, Aleksandrov et al. (2020) explored the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, demonstrating the versatility of quinazoline derivatives in organic synthesis through electrophilic substitution reactions (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Biological Activities and Applications

Quinazoline derivatives have been evaluated for their biological activities, showing promise in various therapeutic areas. Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives, which were evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats, highlighting the potential of quinazoline derivatives as multifunctional therapeutic agents (Rahman et al., 2014).

Antiviral and Antimicrobial Properties

Selvam et al. (2007) designed and synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones with potential antiviral activities against a range of viruses, including influenza A and severe acute respiratory syndrome coronavirus, demonstrating the antiviral potential of quinazoline derivatives (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).

Anticancer Activity

Development of novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and 3-(2-oxoindolin-3-ylideneamino)-2-substituted quinazolin-4(3H)-ones as CFM-1 analogs by Alafeefy et al. (2015) explored their design, synthesis, and anticancer activity, showcasing the anticancer potential of quinazoline derivatives (Alafeefy, Ashour, Prasad, Sinha, Pathak, Alasmari, Rishi, & Abdel‐Aziz, 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The study of quinazoline derivatives is a vibrant field due to their potential applications in medicine and agriculture. Future research could focus on synthesizing new derivatives and studying their properties and uses .

properties

CAS RN

421590-55-8

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Molecular Formula

C23H25N3O2S

Molecular Weight

407.53

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H25N3O2S/c1-2-3-4-12-26-22(28)19-11-9-17(14-20(19)25-23(26)29)21(27)24-18-10-8-15-6-5-7-16(15)13-18/h8-11,13-14H,2-7,12H2,1H3,(H,24,27)(H,25,29)

InChI Key

VTECBEVIXHLCGP-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC4=C(CCC4)C=C3)NC1=S

solubility

not available

Origin of Product

United States

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